1-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-methoxyethan-1-one
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Overview
Description
1-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-methoxyethan-1-one is a complex heterocyclic compound. It features a triazolo-pyridazine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of multiple nitrogen atoms in the structure makes it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyridazine ring through a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free, additive-free, and eco-friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The process involves optimizing reaction conditions such as temperature, time, and microwave power to achieve high yields and purity. The use of microwave irradiation reduces reaction times and energy consumption, making it a cost-effective and sustainable approach .
Chemical Reactions Analysis
Types of Reactions
1-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-methoxyethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-methoxyethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazolo-pyridazine core can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular pathways. This compound may also interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits anticancer properties and is used in the design of new therapeutic agents.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Investigated for its diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
1-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-methoxyethan-1-one stands out due to its unique combination of a triazolo-pyridazine core with a pyrrolo-pyrrol moiety. This structure provides a versatile platform for chemical modifications and enhances its potential for various biological activities.
Properties
Molecular Formula |
C16H22N6O2 |
---|---|
Molecular Weight |
330.38 g/mol |
IUPAC Name |
1-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-methoxyethanone |
InChI |
InChI=1S/C16H22N6O2/c1-3-13-17-18-14-4-5-15(19-22(13)14)20-6-11-8-21(9-12(11)7-20)16(23)10-24-2/h4-5,11-12H,3,6-10H2,1-2H3 |
InChI Key |
QEMJQLALAZIDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)COC |
Origin of Product |
United States |
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